molecular formula C22H19N3O4S2 B2522051 (5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 96260-93-4

(5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B2522051
CAS RN: 96260-93-4
M. Wt: 453.53
InChI Key: SZESRDLHBLPEJF-LDADJPATSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives has been a subject of interest due to their potential biological activities. In the context of the compound "(5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one," similar synthetic approaches can be observed in the literature. For instance, the synthesis of 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine derivatives involved base-catalyzed cyclocondensation of 3,4-dihydropyrimidine-2-thione with ethylacetoacetate . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the appropriate pyrazolone and thiazolidinone moieties.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidinone ring, which can adopt various conformations. For example, the thiazolidinone ring in the compound "3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one" adopts a twist conformation . This information is relevant as it suggests that the thiazolidinone ring in the compound of interest may also exhibit a similar conformation, which could influence its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of thiazolidinone derivatives is influenced by the substituents on the thiazolidinone ring and the presence of additional functional groups. The compound mentioned above involves intermolecular hydrogen bonding interactions, which are crucial for the stability and reactivity of the molecule. These interactions are likely to be present in the compound of interest as well, given its structural similarity and the presence of potential hydrogen bond donors and acceptors, such as the hydroxy and methoxy groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are determined by their molecular structure. The presence of aromatic rings, such as the phenyl and methoxyphenyl groups, can contribute to the compound's lipophilicity, which is an important factor in its pharmacokinetic profile. Additionally, the presence of hydrogen bond donors and acceptors, as well as the overall molecular geometry, can influence the compound's solubility and stability. While specific data on the compound "this compound" is not provided, insights can be drawn from related compounds, such as the hypoglycemic activity observed in similar thiazolidinone derivatives .

Scientific Research Applications

Anticancer Activity

(5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its derivatives have been studied for their potential anticancer properties. For instance, certain pyrazolone derivatives have shown significant anticancer activity against human tumor breast cancer cell lines, indicating potential therapeutic applications. These compounds have been characterized using various spectral studies and microanalytical techniques, underscoring their relevance in medicinal chemistry (Ghorab, El-Gazzar, & Alsaid, 2014).

Antimicrobial Activity

The compound has also been implicated in studies focusing on antimicrobial activity. Synthesized hybrids of 4-thiazolidinone with pyridine and pyrazole heterocycles have been evaluated against bacterial and fungal strains. These studies provide insights into the binding modes of these molecules, highlighting their potential as antimicrobial agents (Desai, Jadeja, & Khedkar, 2022).

Anti-inflammatory Activity

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity. Some derivatives have shown significant activity, indicating the potential of these compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Enzyme Inhibitor and Antioxidant Properties

The compound and its derivatives have been explored for their role as enzyme inhibitors and antioxidants. For instance, aromatic hydrazone derivatives of the compound have shown the ability to act as enzyme inhibitors and possess antioxidant properties. These activities make the compound a candidate for further research in the development of therapeutic agents (Kumar, Biju, & Sadasivan, 2018).

properties

IUPAC Name

(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-13-19(21(28)25(23(13)2)15-7-5-4-6-8-15)24-20(27)18(31-22(24)30)12-14-9-10-16(26)17(11-14)29-3/h4-12,26H,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZESRDLHBLPEJF-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)O)OC)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC(=C(C=C4)O)OC)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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